N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a tetrahydronaphthalene moiety and a tribromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydronaphthalene Moiety: This step involves the reduction of naphthalene derivatives to form the tetrahydronaphthalene structure.
Introduction of the Ethylidene Group: The ethylidene group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Tribromophenoxy Group: This step involves the substitution reaction where the tribromophenoxy group is attached to the acetohydrazide backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The tribromophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenamine, 5,6,7,8-tetrahydro-: This compound shares the tetrahydronaphthalene moiety but lacks the tribromophenoxy group.
(1E)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime: Similar in structure but with an oxime group instead of the acetohydrazide backbone.
Uniqueness
N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both the tetrahydronaphthalene and tribromophenoxy groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br3N2O2/c1-12(14-7-6-13-4-2-3-5-15(13)8-14)24-25-19(26)11-27-20-17(22)9-16(21)10-18(20)23/h6-10H,2-5,11H2,1H3,(H,25,26)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUGJHGBMLYZCA-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)Br)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)Br)/C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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